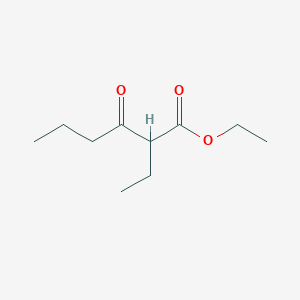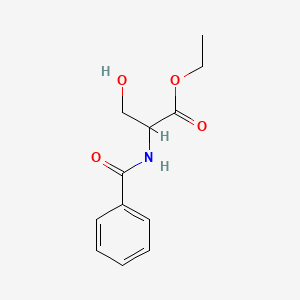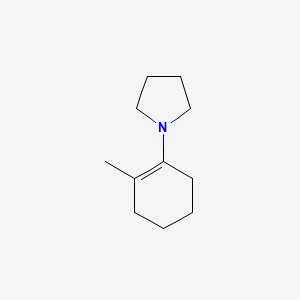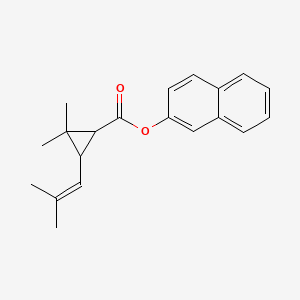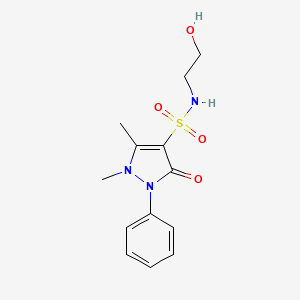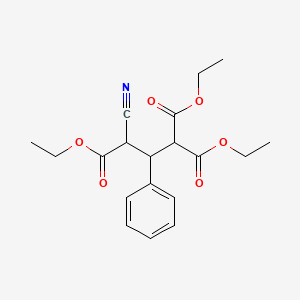
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C19H23NO6. It is known for its unique structure, which includes a cyano group, a phenyl ring, and three ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and ester functionalities play crucial roles in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl 3-cyano-2-phenylpropanoate: Another ester derivative with comparable reactivity.
Diethyl 2-cyano-3-phenylpropanoate: A structurally related compound with similar chemical properties.
Uniqueness
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is unique due to its three ester groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Numéro CAS |
5447-77-8 |
|---|---|
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3 |
Clé InChI |
RKEGILHUIYDUHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


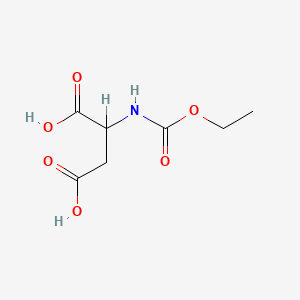
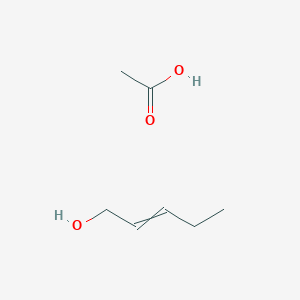
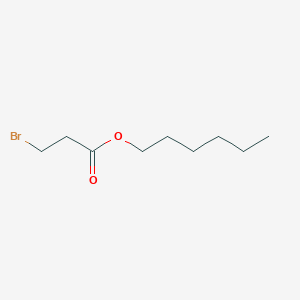
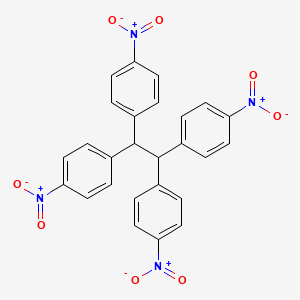
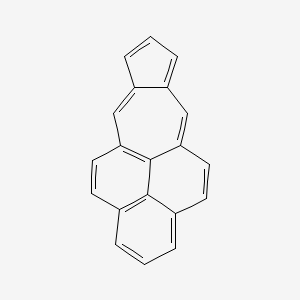
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
